Imazalil-d5 Sulfate

Description

BenchChem offers high-quality Imazalil-d5 Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imazalil-d5 Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-(1,1,2,3,3-pentadeuterioprop-2-enoxy)ethyl]imidazole;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4)/i1D2,2D,7D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTXMTOYQVRHSK-XXANSLCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])OC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)[2H].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Imazalil-d5 Sulfate: Application in Residue Analysis

Abstract

This technical guide provides a comprehensive overview of Imazalil-d5 Sulfate, a deuterated analog of the fungicide Imazalil. Designed for researchers, analytical scientists, and professionals in drug development and food safety, this document delves into the chemical structure, properties, and, most critically, the application of Imazalil-d5 Sulfate as an internal standard in quantitative analytical methodologies. A detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of Imazalil in citrus matrices is presented, underscoring the principles of isotopic dilution for achieving the highest levels of accuracy and precision.

Introduction: The Need for Precision in Fungicide Residue Analysis

Imazalil is a widely utilized systemic fungicide with both protective and curative properties, primarily employed in post-harvest treatments of fruits and vegetables to prevent spoilage caused by a variety of fungi.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Imazalil in various food commodities to ensure consumer safety.

Accurate and precise quantification of Imazalil residues is therefore paramount. The complexity of food matrices, however, can introduce significant analytical challenges, including matrix effects (ion suppression or enhancement) in mass spectrometry-based methods. The use of a stable isotope-labeled internal standard, such as Imazalil-d5 Sulfate, is the gold standard for mitigating these challenges and achieving reliable, validated results.[3][4]

Imazalil-d5 Sulfate: Chemical Identity and Properties

Imazalil-d5 Sulfate is the deuterated form of Imazalil Sulfate, where five hydrogen atoms on the allyl group have been replaced with deuterium. This isotopic substitution renders the molecule chemically identical to the parent compound in terms of its chromatographic behavior and ionization efficiency, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

| Property | Value | Source |

| Chemical Name | 1-(2-((allyl-d5)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole, monosulfate | [2] |

| Synonyms | Enilconazole-d5, (±)-Imazalil-d5 | [2] |

| CAS Number | 1398065-92-3 | [2] |

| Molecular Formula | C₁₄H₉Cl₂D₅N₂O • H₂SO₄ | [2] |

| Molecular Weight | 400.3 g/mol | [2] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [2] |

| Solubility | Chloroform: Slightly soluble, Methanol: Slightly soluble | [2] |

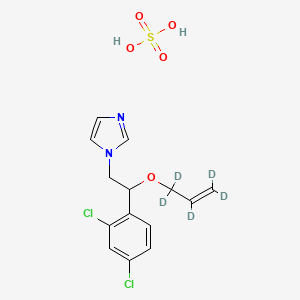

Chemical Structure

The chemical structure of Imazalil-d5 Sulfate is presented below. The five deuterium atoms are located on the allyl moiety.

Caption: Chemical structure of Imazalil-d5 Sulfate.

The Principle of Isotopic Dilution

The utility of Imazalil-d5 Sulfate as an internal standard is rooted in the principle of isotopic dilution. A known quantity of the deuterated standard is added to the sample at the beginning of the analytical workflow. Because the deuterated standard has nearly identical physicochemical properties to the native analyte (Imazalil), it experiences the same losses during sample preparation, extraction, and cleanup, as well as any ionization suppression or enhancement in the mass spectrometer source. By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.

Caption: Isotopic Dilution Workflow.

Experimental Protocol: Quantification of Imazalil in Citrus Peel using LC-MS/MS

This section provides a detailed, step-by-step methodology for the analysis of Imazalil in citrus peel, a common matrix for residue testing.

Materials and Reagents

-

Imazalil analytical standard (≥98% purity)

-

Imazalil-d5 Sulfate internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)

-

0.22 µm syringe filters (PTFE)

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: Weigh 10 g of homogenized citrus peel into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of Imazalil-d5 Sulfate solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

-

Extraction: Add 10 mL of acetonitrile.

-

Salting Out: Add the QuEChERS extraction salt packet.

-

Shaking: Cap the tube and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

-

d-SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

Caption: QuEChERS Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-performance or Ultra-high-performance liquid chromatograph |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Optimized for separation of Imazalil from matrix interferences |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters (MRM Transitions)

The following MRM transitions are suggested. These should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Imazalil | 297.0 | 159.0 | 201.0 | Optimized |

| Imazalil-d5 | 302.0 | 159.0 | 206.0 | Optimized |

The quantifier ion is used for calculating the concentration, while the qualifier ion is used for confirmation of the analyte's identity. The ratio of the quantifier to qualifier peak areas should be consistent between standards and samples.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of Imazalil and a constant concentration of Imazalil-d5 Sulfate.

-

Peak Integration: Integrate the peak areas for the quantifier MRM transitions of both Imazalil and Imazalil-d5 Sulfate in the standards and samples.

-

Response Ratio: Calculate the ratio of the peak area of Imazalil to the peak area of Imazalil-d5 Sulfate for each standard and sample.

-

Quantification: Plot the response ratio of the standards against their concentrations to generate a calibration curve. The concentration of Imazalil in the samples can then be determined from this curve using their measured response ratios.

Method Validation

A crucial aspect of ensuring the reliability of analytical data is method validation. Key validation parameters to be assessed when using Imazalil-d5 Sulfate as an internal standard include:

-

Linearity: The range over which the response is proportional to the concentration.

-

Accuracy (Trueness): The closeness of the measured value to the true value, typically assessed through recovery studies in spiked blank matrix.

-

Precision: The degree of agreement among individual measurements, evaluated as repeatability (within-day precision) and intermediate precision (between-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Matrix Effects: Assessment of ion suppression or enhancement caused by the sample matrix.

The use of a deuterated internal standard like Imazalil-d5 Sulfate significantly improves the accuracy and precision of the method, particularly in complex matrices where matrix effects are prominent.[3][4]

Conclusion

Imazalil-d5 Sulfate is an indispensable tool for the accurate and precise quantification of Imazalil residues in complex matrices. Its use in isotopic dilution LC-MS/MS methodologies provides a robust and reliable approach to ensure compliance with regulatory limits and safeguard consumer health. The detailed protocol provided in this guide serves as a foundation for laboratories to develop and validate their own high-performance analytical methods for Imazalil and other pesticide residues. The principles of isotopic dilution and rigorous method validation are cornerstones of scientific integrity in analytical chemistry.

References

-

Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Taylor & Francis Online. [Link]

-

METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Union Reference Laboratories for Residues of Pesticides. [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

-

Imazalil-d5 Sulfate. Pharmaffiliates. [Link]

-

Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. [Link]

-

LC–MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. Journal of Analytical Toxicology. [Link]

-

Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry. MDPI. [Link]

-

Determination of imazalil and benzimidazole residues in processed fruit products with liquid chromatography and tandem mass spectrometry. ResearchGate. [Link]

-

Analysis of Imazalil and Its Major Metabolite in Citrus Fruits by GC-FTD. ResearchGate. [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]

-

Deuterated Compounds. Pharmaffiliates. [Link]

-

Determination of imazalil and thiabendazole by UPLC- Q-TOF-MS – an analysis of a grapefruit extract-containing dietary supplement. Current Issues in Pharmacy and Medical Sciences. [Link]

-

(PDF) Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. ResearchGate. [Link]

-

Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Link]

-

Identification of Pesticide Transformation Products in Food by Liquid Chromatography/ Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation. Analytical Chemistry. [Link]

Sources

Introduction: The Role of Isotopic Labeling in Analytical Precision

An In-Depth Technical Guide to Imazalil-d5 Sulfate

Prepared by: Gemini, Senior Application Scientist

Imazalil is a systemic imidazole fungicide widely employed in agriculture for the post-harvest treatment of fruits and vegetables to prevent spoilage from fungal growth.[1][2] Its prevalence necessitates highly accurate and reliable analytical methods to monitor residue levels for consumer safety and regulatory compliance.[3] Imazalil-d5 Sulfate is the deuterium-labeled analogue of Imazalil sulfate.[4] It serves a critical function not as a fungicide, but as an internal standard for the precise quantification of Imazalil in complex matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]

The incorporation of five deuterium atoms creates a compound that is chemically and physically almost identical to the parent molecule, Imazalil. This ensures it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be clearly distinguished from the unlabeled analyte by the mass spectrometer. This guide provides a comprehensive overview of the essential physical and chemical properties of Imazalil-d5 Sulfate, its application, and the underlying scientific principles that make it an indispensable tool for researchers and analytical scientists.

Chemical Identity and Nomenclature

Correctly identifying a reference standard is the foundation of any analytical procedure. Imazalil-d5 Sulfate is distinguished by specific identifiers that ensure traceability and accuracy in experimental design.

-

Formal Name : 1-(2-((allyl-d5)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole, monosulfate[5]

-

Common Synonyms : Enilconazole-d5, (±)-Imazalil-d5[5]

The parent (unlabeled) compound, Imazalil sulfate, has a CAS number of 58594-72-2.[4][8][9]

Caption: 2D Structure of Imazalil-d5 Sulfate.

Physicochemical Properties

The physical and chemical characteristics of a standard are paramount for its proper storage, handling, and application in analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉Cl₂D₅N₂O • H₂SO₄ | [5] |

| Molecular Weight | 400.3 g/mol | [5] |

| Physical State | Solid. The non-deuterated Imazalil sulfate is described as a white to beige crystalline, hygroscopic powder. | [10][11] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [5][11] |

| Stability | Stable for ≥ 4 years under appropriate storage conditions. | [5] |

| Storage Temperature | -20°C | [6] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [5] |

Synthesis and Isotopic Labeling Rationale

While specific synthesis routes for the deuterated standard are often proprietary, the general pathway can be inferred from the synthesis of Imazalil. The process involves a multi-step chemical synthesis.[12]

-

Intermediate Formation : A 2,4-dichlorophenyl ethanol intermediate is first prepared.[12]

-

Alkylation : This intermediate is reacted with an allyl-containing compound. For Imazalil-d5 Sulfate, this step would critically involve a deuterated reagent, such as allyl-d5 bromide, to introduce the five deuterium atoms onto the allyl group.

-

Imidazole Addition : The resulting derivative undergoes nucleophilic substitution with imidazole to form the core structure.[12]

-

Sulfate Salt Formation : The final step involves reacting the molecule with sulfuric acid to produce the sulfate salt.[12]

Causality : The choice of deuterium as the isotopic label is deliberate. Deuterium's stability (it is a non-radioactive isotope) and its minimal impact on the molecule's chemical properties make it ideal.[4] It does not significantly alter the retention time in chromatography or the extraction efficiency compared to the unlabeled analyte. Its sole purpose is to increase the mass by a known amount (in this case, +5 Da), providing a distinct mass-to-charge (m/z) ratio for detection in the mass spectrometer.

Sources

- 1. escholarship.org [escholarship.org]

- 2. LC–MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Imazalil-d5 (sulfate) - Labchem Catalog [www2.labchem.com.my]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. biorbyt.com [biorbyt.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 11. 58594-72-2 CAS MSDS (Imazalil sulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Imazalil sulphate [sitem.herts.ac.uk]

Technical Guide: Solubility & Handling of Imazalil-d5 Sulfate

[1][2]

Executive Summary

Imazalil-d5 Sulfate (Enilconazole-d5 sulfate) is the stable isotope-labeled salt form of the imidazole fungicide Imazalil.[1] It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS workflows for food safety and environmental residue analysis.[1]

The Core Challenge: Users often conflate the solubility properties of Imazalil free base (lipophilic, soluble in toluene/acetonitrile) with Imazalil sulfate (hydrophilic, soluble in water/DMSO).[2][1] Misunderstanding this distinction leads to precipitation in stock solutions, poor recovery, and instrument contamination.[2]

This guide provides a definitive solubility profile, validated preparation protocols, and mechanistic insights to ensure analytical integrity.

Physicochemical Profile & Solubility Landscape

The sulfate salt fundamentally alters the polarity of the molecule compared to the parent free base. While the deuterated isotopologue (d5) behaves nearly identically to the non-deuterated sulfate in terms of solubility, slight variations in crystal lattice energy can occur.[1]

Table 1: Comparative Solubility Data (at 20°C)

| Solvent Class | Solvent | Solubility (Sulfate Salt) | Solubility (Free Base) | Operational Note |

| Polar Protic | Water | High (>50 g/100 mL) | Low (0.014 g/100 mL) | Sulfate is ideal for aqueous mobile phases.[2][1] |

| Polar Protic | Methanol | High (>50 g/100 mL) | High (>50 g/100 mL) | Preferred for LC-MS stock solutions.[1] |

| Polar Aprotic | DMSO | High (~55 mg/mL) | High | Best for primary stock if MeOH fails.[1] |

| Polar Aprotic | Acetonitrile | Moderate/Low | High | Caution:[2] Sulfate may precipitate in 100% ACN. |

| Non-Polar | Hexane | Insoluble (<0.005%) | Moderate (1.9 g/100 mL) | Sulfate is incompatible with non-polar extraction.[1] |

| Non-Polar | Toluene | Insoluble (<0.005%) | Moderate | Used only for Free Base extraction.[1] |

Critical Insight: Analytical standards providers (e.g., Cayman Chemical) occasionally list Imazalil-d5 sulfate as "slightly soluble" in Methanol.[2][1] This discrepancy often arises from specific batch polymorphs. Protocol Recommendation: If immediate dissolution in Methanol is slow, pre-dissolve in a minimal volume of DMSO before diluting with Methanol.[2]

Mechanistic Dissolution Protocols

Protocol A: Primary Stock Solution Preparation (1 mg/mL)

Objective: Create a stable, high-concentration stock for long-term storage (-20°C).

-

Weighing: Accurately weigh 1.0 mg of Imazalil-d5 Sulfate into a 1.5 mL amber glass vial.

-

Why Amber? Imidazoles can be light-sensitive over long periods; d5 isotopes are expensive and must be protected.[1]

-

-

Solvent Choice:

-

Option 1 (Standard): Add 1.0 mL of HPLC-grade Methanol .[1] Vortex for 30 seconds.[1]

-

Option 2 (Universal): If particles remain, add 100 µL DMSO (Dimethyl sulfoxide), vortex until clear, then make up to 1.0 mL with Methanol.[2][1]

-

Mechanism:[2][3] DMSO disrupts the crystal lattice more effectively than MeOH due to its higher dielectric constant and dipole moment.

-

-

Sonication: Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.

-

Verification: Inspect against a dark background. The solution must be absolutely clear.

Protocol B: Working Standard for LC-MS/MS

Objective: Dilute stock into a solvent compatible with the initial mobile phase conditions.[2][1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the downstream analytical technique (LC-MS vs. GC-MS).

Figure 1: Solvent selection workflow distinguishing between direct salt analysis (LC-MS) and free-base conversion (GC-MS).[2][1]

Troubleshooting & Stability

Common Pitfall: The "Acetonitrile Crash"

Researchers often try to dissolve Imazalil Sulfate directly in 100% Acetonitrile (ACN) because ACN is a common protein precipitation solvent.[1]

-

Observation: The solution appears cloudy or crystals settle at the bottom.

-

Cause: Sulfate salts have poor solubility in aprotic, moderate-polarity solvents like ACN compared to protic solvents like MeOH.[2][1]

-

Correction: Dissolve in Water or Methanol first, then dilute with ACN if necessary. Ensure water content is >20% if ACN is used.

pH Dependency[1][2][4]

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1977).[1] Imazalil: Evaluations of some pesticide residues in food.[2] Inchem.org.[1] [Link][2][1]

-

University of Hertfordshire. (2024).[1] PPDB: Pesticide Properties DataBase - Imazalil sulphate.[2][1][4] Herts.ac.uk.[1] [Link][2][1]

-

Food and Agriculture Organization (FAO). (2001).[1] FAO Specifications and Evaluations for Plant Protection Products: Imazalil.[2] Fao.org.[1] [Link][2][1]

Navigating the Analytical Landscape: A Technical Guide to Imazalil-d5 Sulfate for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Imazalil-d5 Sulfate, a critical tool for researchers, scientists, and drug development professionals engaged in analytical studies. From sourcing and supplier evaluation to the intricacies of its application as an internal standard in complex matrices, this document serves as a comprehensive resource grounded in scientific integrity and practical expertise.

Introduction: The Significance of Imazalil and the Role of its Deuterated Analog

Imazalil is a widely used imidazole-based fungicide that plays a crucial role in post-harvest disease control for a variety of agricultural products, most notably citrus fruits.[1][2] Its efficacy in preventing the growth of molds and other fungal pathogens has made it an important component of the global food supply chain.[1][3] However, its widespread use necessitates rigorous monitoring to ensure that residue levels in food products remain within safe limits as defined by regulatory bodies. The potential for human exposure through diet and the classification of imazalil as a substance with possible carcinogenic effects underscore the importance of accurate and reliable analytical methods for its detection and quantification.[2]

In the realm of analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision. Imazalil-d5 Sulfate, the deuterated analog of Imazalil, serves this exact purpose. By incorporating five deuterium atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties. This near-identical behavior to the non-labeled analyte allows it to act as an ideal internal standard, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer.[4] This effectively corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative data.[4][5][6]

Locating and Evaluating a Reputable Supplier for Imazalil-d5 Sulfate

The selection of a high-quality analytical standard is a critical first step in any quantitative analysis. The purity, isotopic enrichment, and proper characterization of Imazalil-d5 Sulfate directly impact the validity of the experimental results. Several reputable suppliers offer this deuterated standard for research purposes.

When evaluating potential suppliers, researchers should consider the following key factors:

-

Purity and Isotopic Enrichment: Look for suppliers that provide a Certificate of Analysis (CoA) detailing the chemical purity (typically ≥98%) and the degree of deuteration (e.g., ≥99% deuterated forms).

-

Availability and Lead Times: Assess the supplier's stock status and estimated delivery times to ensure it aligns with your research timeline.

-

Available Quantities and Pricing: Compare the available product sizes and their corresponding costs to find a supplier that meets your budget and experimental needs.

-

Quality Certifications: Suppliers operating under quality management systems such as ISO 9001 or those offering certified reference materials (CRMs) under ISO 17034 provide an additional layer of confidence in the product's quality and traceability.[7][8]

-

Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource for any questions regarding the product's use and stability.

Below is a summary of prominent suppliers of Imazalil-d5 Sulfate:

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities |

| Cayman Chemical | Imazalil-d5 (sulfate) | 1398065-92-3 | ≥99% deuterated forms (d1-d5) | 1 mg, 5 mg, 10 mg, 25 mg |

| Santa Cruz Biotechnology | Imazalil-d5 Sulfate | 1398065-92-3 | Information available upon request | Inquire for details |

| MedChemExpress | Imazalil-d5 sulfate | 1398065-92-3 | ≥98% | 2.5 mg, 25 mg |

| BOC Sciences | (+/-)-Imazalil-[d5] Sulfate | 1398065-92-3 | 95% | Inquire for details |

| Pharmaffiliates | Imazalil-d5 Sulfate | 1398065-92-3 | Information available upon request | Inquire for details |

| ZeptoMetrix | (±)-Imazalil-d5 sulfate (allyloxy-d5); neat | 1398065-92-3 | Raw Material 94.5% min | 10 mg |

Note: Availability and pricing are subject to change. It is recommended to visit the supplier's website for the most current information.

The Rationale for Employing a Deuterated Internal Standard in Complex Matrices

The analysis of pesticide residues in food matrices, such as citrus fruits, presents significant analytical challenges. The complexity of the sample matrix, which contains a wide array of endogenous compounds like sugars, organic acids, pigments, and lipids, can lead to a phenomenon known as "matrix effects" in mass spectrometry.[5] Matrix effects can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

The use of a deuterated internal standard like Imazalil-d5 Sulfate is the most effective strategy to mitigate these challenges. Here's a breakdown of the causality:

-

Co-elution and Identical Ionization Behavior: Because Imazalil-d5 Sulfate has virtually the same chemical structure and polarity as the native Imazalil, it co-elutes from the liquid chromatography (LC) column. As both the analyte and the internal standard enter the mass spectrometer's ion source at the same time, they are subjected to the same matrix-induced ionization suppression or enhancement.

-

Accurate Correction: By calculating the ratio of the analyte's signal to the internal standard's signal, any variations in ionization efficiency are effectively normalized. This ensures that the measured concentration is a true reflection of the amount of analyte present in the sample, regardless of the sample-to-sample variability in matrix composition.

-

Compensation for Sample Preparation Variability: The internal standard is added to the sample at the very beginning of the extraction process. Any losses of the analyte during sample preparation steps such as liquid-liquid extraction, solid-phase extraction (SPE), or evaporation will be mirrored by losses of the deuterated internal standard. This allows for accurate correction of recovery inconsistencies.

The following diagram illustrates the logical workflow of using a deuterated internal standard to ensure analytical accuracy.

Caption: Workflow for accurate quantification using a deuterated internal standard.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Imazalil in Oranges

This section provides a detailed, step-by-step methodology for the extraction and analysis of Imazalil in oranges using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS detection with Imazalil-d5 Sulfate as the internal standard.[9][10]

Materials and Reagents

-

Imazalil analytical standard

-

Imazalil-d5 Sulfate internal standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

QuEChERS extraction salts (e.g., EN 15662 formulation: magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate)

-

Dispersive solid-phase extraction (dSPE) cleanup tubes (e.g., containing primary secondary amine (PSA) and magnesium sulfate)

-

Homogenizer (e.g., blender or food processor)

-

Centrifuge and centrifuge tubes (50 mL and 2 mL)

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve the required amount of Imazalil and Imazalil-d5 Sulfate in acetonitrile to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with acetonitrile to create a calibration curve over the desired concentration range (e.g., 1-100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of Imazalil-d5 Sulfate (e.g., 1 µg/mL) in acetonitrile for spiking the samples.

Sample Preparation: QuEChERS Extraction

-

Homogenization: Homogenize a whole orange to obtain a uniform sample.

-

Weighing: Weigh 10 g of the homogenized orange sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the Imazalil-d5 Sulfate internal standard spiking solution to the sample.

-

Extraction: Add 10 mL of acetonitrile to the tube.

-

Salting Out: Add the QuEChERS extraction salt packet to the tube.

-

Shaking: Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Supernatant Transfer: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a dSPE cleanup tube.

-

Vortexing: Vortex the dSPE tube for 30 seconds to ensure thorough mixing.

-

Centrifugation: Centrifuge the dSPE tube at high speed for 2 minutes.

LC-MS/MS Analysis

-

Sample Dilution and Filtration: Take an aliquot of the cleaned extract, dilute it if necessary with the initial mobile phase composition, and filter it through a 0.22 µm syringe filter into an LC vial.

-

LC Conditions (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Imazalil: Determine the precursor ion (e.g., [M+H]+) and at least two product ions.

-

Imazalil-d5 Sulfate: Determine the precursor ion (e.g., [M+H]+) and a corresponding product ion.

-

-

The following diagram outlines the experimental workflow for the QuEChERS extraction and LC-MS/MS analysis.

Caption: QuEChERS experimental workflow for Imazalil analysis in oranges.

Conclusion: Ensuring Data Integrity in a Regulated Environment

The accurate and reliable quantification of fungicide residues like Imazalil is paramount for ensuring food safety and regulatory compliance. The use of Imazalil-d5 Sulfate as an internal standard in conjunction with robust analytical methodologies such as QuEChERS and LC-MS/MS provides the highest level of confidence in the generated data. By carefully selecting a reputable supplier and understanding the fundamental principles behind the use of stable isotope-labeled standards, researchers and drug development professionals can ensure the integrity and defensibility of their analytical results. This guide serves as a foundational resource to support these critical analytical endeavors.

References

-

Restek Corporation. (2021, March 19). Analysis of Pesticides in Oranges: Exploring QuEChERS for Peel, Pulp, and Whole Fruit. Retrieved from [Link]

-

Majors, R. E. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Retrieved from [Link]

-

INCHEM. (1977). 409. Imazalil (Pesticide residues in food: 1977 evaluations). Retrieved from [Link]

-

Waters Corporation. (n.d.). Multi-Residue Analysis of Pesticides in Oranges Using AOAC QuEChERS Method by GC-MS. Retrieved from [Link]

-

Teledyne Tekmar. (n.d.). Determination of Pesticide Residues in Oranges by an Automated QuEChERS Extraction. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1398065-92-3| Chemical Name : Imazalil-d5 Sulfate. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Abe, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Retrieved from [Link]

-

IsoLife. (n.d.). Internal Standards for Food and Nutrition. Retrieved from [Link]

-

Labchem. (n.d.). Imazalil-d5 (sulfate). Retrieved from [Link]

-

Tateno, Y., et al. (2001). Analysis of Imazalil and Its Major Metabolite in Citrus Fruits by GC-FTD. Journal of the Food Hygienic Society of Japan, 42(4), 254-259. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

Wang, S. L., et al. (2003). High Performance Liquid Chromatographic Determination of Imazalil Residue in Agricultural Products. Journal of Food and Drug Analysis, 11(3). Retrieved from [Link]

-

WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). ISO 17034 (Certified) Reference Materials. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2018). Imazalil (110). Retrieved from [Link]

-

Holmes, G. J., et al. (2008). Imazalil residue loading and green mould control in citrus packhouses. Postharvest Biology and Technology, 47(3), 326-334. Retrieved from [Link]

-

CRM LABSTANDARD. (n.d.). Imazalil D5 solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Imazalil. PubChem Compound Summary for CID 37175. Retrieved from [Link].

-

ResearchGate. (n.d.). Transformations of deuterated aldehyde 10i and improved synthetic route.... Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2001). fao specifications and evaluations for plant protection products imazalil. Retrieved from [Link]

-

Cásková, P., et al. (2025). Possible Genotoxic Effects of Post-Harvest Fungicides Applied on Citrus Peels: Imazalil, Pyrimethanil, Thiabendazole and Their Mixtures. International Journal of Molecular Sciences, 26(7), 3698. Retrieved from [Link]

-

ResearchGate. (n.d.). Tentative degradation pathway of imazalil. Retrieved from [Link]

Sources

- 1. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 2. Possible Genotoxic Effects of Post-Harvest Fungicides Applied on Citrus Peels: Imazalil, Pyrimethanil, Thiabendazole and Their Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. lcms.cz [lcms.cz]

- 7. ISO 17034 (Certified) Reference Materials - WITEGA Laboratorien Berlin-Adlershof GmbH [witega.de]

- 8. Imazalil D5 solution – CRM LABSTANDARD [crmlabstandard.com]

- 9. Analysis of Pesticides in Oranges: Exploring QuEChERS for Peel, Pulp, and Whole Fruit [discover.restek.com]

- 10. waters.com [waters.com]

Methodological & Application

Quantification of Imazalil residues in citrus fruits

Strategic Overview: The "Citrus Challenge" in Residue Analysis

1.1 Introduction & Mechanism of Action

Imazalil (Enilconazole) is a systemic imidazole fungicide widely used post-harvest on citrus fruits, bananas, and cucurbits to control storage decay caused by Penicillium digitatum (green mold) and Penicillium italicum (blue mold).

Mechanism: Imazalil inhibits the enzyme lanosterol 14α-demethylase (CYP51) .[1] This inhibition blocks the biosynthesis of ergosterol , a critical component of fungal cell membranes, leading to membrane permeability changes and cell death.[1][2]

1.2 The Regulatory Landscape (MRLs)

Regulatory limits for Imazalil are currently in flux, creating a compliance minefield for exporters.

-

EU MRLs: Historically ~5 mg/kg for citrus.[3] Recent reviews (EFSA) have proposed lowering limits significantly for many crops, though citrus remains higher (typically 4–5 mg/kg depending on the specific fruit) due to its post-harvest use. However, the target LOQ (Limit of Quantification) for "zero tolerance" markets is often 0.01 mg/kg .

-

US (EPA): Tolerances are generally higher (e.g., 10 mg/kg for citrus oil/fruit), reflecting different risk assessment models.

The Analytical Challenge: Citrus is a "High Acid, High Oil" matrix. The abundance of terpenes (limonene), pectin, and citric acid creates severe matrix effects in Mass Spectrometry:

-

Signal Suppression: Co-eluting essential oils compete for ionization in the ESI source.

-

Equipment Contamination: Waxes and non-volatile oils accumulate on the LC column and MS shield, causing sensitivity drift.

-

pH Instability: Acidic extracts can degrade acid-labile pesticides (though Imazalil is relatively stable, the method is often multi-residue).

Experimental Design Strategy

To ensure scientific integrity and robustness, this protocol utilizes a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) approach specifically tuned for citrus.

Key Modifications for Citrus:

-

Buffering: Use of Citrate or Acetate buffering to neutralize the low pH of citrus (pH ~2-3), ensuring consistent recovery.

-

Winterization (Optional but Recommended): A freezing step to precipitate heavy waxes before dSPE.

-

dSPE Clean-up: Inclusion of C18 (to remove lipids/oils) and PSA (to remove sugars/organic acids).

2.1 Reagents & Materials

-

Standards: Imazalil (purity >98%) and Imazalil-d5 (Internal Standard).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid.

-

QuEChERS Extraction Kit: AOAC 2007.01 method (6g MgSO4, 1.5g NaOAc).

-

dSPE Clean-up Tube: 150 mg MgSO4, 50 mg PSA, 50 mg C18 (per mL of extract).

-

Homogenization: Cryogenic mill or high-speed blender with dry ice.

Detailed Protocol: Sample Preparation

Objective: Extract Imazalil from the whole fruit (peel + pulp) while minimizing matrix co-extractives.

Step 1: Sample Homogenization (Critical)

-

Rational: Residues are concentrated in the peel (90%+), while the pulp is high in water/sugar. Analyzing peel only violates MRL definitions (which usually apply to the whole fruit).

-

Procedure:

-

Freeze the whole citrus fruit (minimum 1 kg sample size) at -20°C or use liquid nitrogen.

-

Homogenize the entire sample to a fine powder. The frozen state prevents the loss of volatile residues and prevents the formation of a sticky paste due to sugars.

-

Step 2: Extraction (AOAC 2007.01 Buffered)

-

Weigh 15 g (±0.1 g) of homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of Acetonitrile (containing 1% Acetic Acid).

-

Internal Standard: Add 50 µL of Imazalil-d5 solution (10 µg/mL).

-

Shake vigorously for 1 minute (or use a Geno/Grinder at 1500 rpm).

-

Add QuEChERS Salts (6g MgSO4, 1.5g NaOAc). Note: Add salts AFTER solvent to prevent clumping.

-

Shake immediately and vigorously for 1 minute.

-

Centrifuge at 4,000 rpm for 5 minutes .

Step 3: Clean-up (dSPE with C18/PSA)

-

Transfer 1 mL of the supernatant (upper acetonitrile layer) to a 2 mL dSPE tube containing:

-

150 mg MgSO4 (removes residual water).

-

50 mg PSA (removes citric acid and sugars).

-

50 mg C18 (removes limonene, waxes, and lipids).

-

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes .

-

Transfer the purified supernatant to an LC vial.

-

Dilution (Self-Validating Step): Dilute the final extract 1:4 with mobile phase A (Water + 0.1% Formic Acid).

-

Why? This dilution drastically reduces "matrix load" entering the MS, improving peak shape and reducing signal suppression, often without compromising LOQ due to the high sensitivity of modern MS/MS.

-

Instrumental Analysis: LC-MS/MS Method[4][5][6][7][8][9][10][11]

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex 6500+, Thermo Altis).

4.1 Chromatographic Conditions

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Column Temp: 40°C.

-

Injection Volume: 2–5 µL.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Note: Methanol is often preferred over Acetonitrile for Imazalil to obtain better peak shape and different selectivity for co-eluting matrix components.

-

Gradient:

| Time (min) | % B | Description |

|---|---|---|

| 0.00 | 10 | Initial equilibration |

| 1.00 | 10 | Hold to elute polar interferences |

| 8.00 | 95 | Ramp to elute analytes |

| 10.00 | 95 | Wash column (remove waxes) |

| 10.10 | 10 | Return to initial |

| 13.00 | 10 | Re-equilibration |

4.2 Mass Spectrometry Parameters (ESI Positive)

-

Ionization: ESI (+)

-

Capillary Voltage: 3500 V

-

Gas Temp: 350°C

-

Nebulizer: 45 psi

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | CE (eV) | Dwell (ms) |

|---|---|---|---|---|---|

| Imazalil | 297.1 | 159.0 | Quantifier | 25 | 50 |

| 297.1 | 201.0 | Qualifier | 20 | 50 | |

| 297.1 | 255.0 | Qualifier | 15 | 50 |

| Imazalil-d5 | 302.1 | 164.0 | ISTD | 25 | 50 |

Note: Imazalil has a characteristic dichloro-isotope pattern. While 297 is the most abundant, monitoring 299 can be used for confirmation if interference is observed at 297.

Method Validation & Quality Control

To ensure Trustworthiness , the method must be validated according to SANTE/11312/2021 guidelines.

5.1 Matrix Effects & Calibration

The Trap: Solvent-based calibration curves often yield falsely high recoveries (120-150%) due to signal enhancement or low recoveries due to suppression in citrus. The Solution:

-

Matrix-Matched Calibration: Prepare standards by spiking blank citrus extract (processed through the entire QuEChERS method).

-

Internal Standard Normalization: The Imazalil-d5 ISTD will compensate for ionization variations between samples.

5.2 Performance Criteria Table

| Parameter | Acceptance Criteria | Experimental Validation |

| Linearity | R² > 0.99 | 5-point curve (1, 5, 10, 50, 100 ng/mL) in matrix. |

| Recovery | 70 – 120% | Spike blank citrus at 0.01 and 0.1 mg/kg (n=5). |

| Precision (RSD) | ≤ 20% | Repeatability (n=5) at LOQ. |

| LOQ | ≤ 0.01 mg/kg | Lowest spike level with S/N > 10.[4] |

| Ion Ratio | ± 30% relative to std | Compare Quant/Qual transition ratios. |

Workflow Visualization

Diagram 1: Optimized Citrus Extraction Workflow

This diagram illustrates the critical decision points for handling the citrus matrix.

Caption: Optimized QuEChERS workflow for citrus, highlighting the critical C18/PSA clean-up and dilution steps.

Diagram 2: Signal Suppression Troubleshooting Logic

A self-validating logic tree for researchers encountering data irregularities.

Caption: Diagnostic logic for resolving matrix effects common in citrus analysis.

References

-

European Food Safety Authority (EFSA). (2018). Review of the existing maximum residue levels for imazalil according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. [Link]

-

European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.[Link]

-

AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[Link]

-

U.S. EPA. (2002). Imazalil; Pesticide Tolerance. Federal Register / Vol. 67, No. 122.[Link]

-

Restek Corporation. (2020). Modifying QuEChERS for Complicated Matrices.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]

- 3. Important information regarding use of Imazalil and Fipronil - COLEAD NEWS [news.colead.link]

- 4. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]

High-Sensitivity Determination of Imazalil in Complex Food Matrices

Application Note & Protocol Guide

Part 1: Executive Summary & Chemical Logic

Imazalil (Enilconazole) is a systemic imidazole fungicide widely used for the post-harvest control of Penicillium decay in citrus fruits, bananas, and seed potatoes. While effective, its residue analysis presents a distinct chemical paradox: Imazalil is a weak base (pKa ~6.53) often analyzed in highly acidic matrices (Citrus pH ~3.0).

To achieve accurate quantification—particularly against tightening European Union MRLs (Maximum Residue Levels) which can be as low as 0.01 mg/kg for certain commodities—analysts must move beyond generic "cookbook" extractions.

The Core Challenge:

At the natural pH of lemon or orange juice (pH 2–3), Imazalil exists predominantly in its protonated, ionized form (

This guide presents two field-validated protocols:

-

Protocol A (High Throughput): A Modified QuEChERS method with pH adjustment for acidic matrices.

-

Protocol B (High Sensitivity): A Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for trace-level detection and complex matrix cleanup.

Part 2: Strategic Workflow (Decision Matrix)

The following decision tree illustrates the selection logic between QuEChERS and SPE based on sample type and sensitivity requirements.

Figure 1: Decision matrix for selecting the optimal extraction pathway based on matrix acidity and required Limit of Quantitation (LOQ).

Part 3: Protocol A – Modified QuEChERS (Citrus Optimized)

Theory: Standard EN 15662 QuEChERS uses citrate buffers to maintain a pH of ~5.0–5.5. For Imazalil (pKa 6.53), this pH is still too low, leaving ~90% of the analyte ionized. To ensure >95% recovery, we must adjust the extraction pH to >8.0 using NaOH, forcing Imazalil into its neutral state for efficient partitioning into Acetonitrile.

Reagents:

-

Acetonitrile (LC-MS Grade).

-

QuEChERS Salts (EN 15662): 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate.[1]

-

5N Sodium Hydroxide (NaOH).[1]

-

Internal Standard: Imazalil-d5 (10 µg/mL in ACN).

Step-by-Step Methodology:

-

Homogenization: Cryogenically mill 500g of citrus fruit (peel included) to a fine powder.

-

Weighing: Weigh 10.0 g (±0.1 g) of homogenate into a 50 mL centrifuge tube.

-

ISTD Addition: Add 50 µL of Imazalil-d5 solution. Vortex for 30 sec.

-

Solvent Addition: Add 10 mL Acetonitrile.

-

CRITICAL STEP (pH Adjustment): Add 600 µL of 5N NaOH to the lemon/orange sample.

-

Why? Neutralizes citric acid and raises pH to ~8–9, ensuring Imazalil is non-ionized.

-

-

Salting Out: Add QuEChERS salts (EN 15662 packet). Shake vigorously by hand for 1 min.

-

Centrifugation: Centrifuge at 4,000 rpm for 5 mins.

-

dSPE Cleanup: Transfer 1 mL of supernatant to a dSPE tube containing:

-

150 mg MgSO₄: Removes residual water.

-

25 mg PSA (Primary Secondary Amine): Removes citric acid and sugars.

-

25 mg C18: Removes citrus waxes and essential oils.

-

-

Final Spin: Vortex and centrifuge (1 min @ 10,000 rpm). Transfer supernatant to LC vial.

Part 4: Protocol B – MCX Solid Phase Extraction (Trace Analysis)

Theory: For difficult matrices or when extreme sensitivity is required (e.g., baby food), Mixed-Mode Cation Exchange (MCX) is superior. It utilizes a "Catch and Release" mechanism.

-

Load (Acidic): Sample is acidified (pH < pKa). Imazalil (

) binds to the sorbent via ionic interaction. Interferences wash away.[2] -

Elute (Basic): High pH solvent neutralizes Imazalil (

), breaking the ionic bond and releasing it.

Materials:

-

Cartridge: Polymeric MCX (Mixed-Mode Cation Exchange), 60mg/3mL.

-

Loading Buffer: 0.1% Formic Acid in Water.

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Methodology:

-

Extraction: Extract 10g sample with 10 mL 1% Formic Acid in ACN/Water (80:20). Shake and centrifuge.

-

Dilution: Take 1 mL of extract and dilute with 9 mL of 0.1% Formic Acid in water.

-

Why? Reduces organic content to <10% to prevent breakthrough and ensures pH is acidic for binding.

-

-

Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the MCX cartridge.

-

Loading: Load the diluted extract at a slow rate (1 mL/min).

-

Washing:

-

Wash 1: 3 mL 0.1% Formic Acid (removes polar/neutral sugars).

-

Wash 2: 3 mL Methanol (removes neutral lipids/waxes; Imazalil stays bound ionically).

-

-

Elution: Elute with 2 x 1.5 mL of 5% NH₄OH in Methanol .

-

Why? The ammonia raises pH > 10, neutralizing Imazalil and releasing it from the sorbent.

-

-

Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in Mobile Phase A.

Part 5: Analytical Parameters & Validation Data

Instrument: LC-MS/MS (e.g., Triple Quadrupole). Column: C18 (100mm x 2.1mm, 1.7µm).[3] Mobile Phase: (A) 5mM Ammonium Formate + 0.1% Formic Acid; (B) Methanol.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

|---|---|---|---|---|---|

| Imazalil | 297.1 | 159.0 | 30 | 25 | Quant |

| Imazalil | 297.1 | 201.0 | 30 | 20 | Qual |

| Imazalil-d5 | 302.1 | 164.0 | 30 | 25 | ISTD |

Validation Summary (Citrus Matrix):

| Parameter | Protocol A (QuEChERS + NaOH) | Protocol A (Standard QuEChERS) | Protocol B (MCX SPE) |

| Recovery (%) | 96 - 102% | 65 - 72% (pH issue) | 94 - 98% |

| RSD (%) | 3.5% | 12.1% | 2.1% |

| Matrix Effect | -15% (Suppression) | -18% | < 5% (Cleanest) |

| LOQ (mg/kg) | 0.01 | 0.05 | 0.001 |

Note: The standard QuEChERS method fails to achieve >80% recovery in lemons without the NaOH modification due to the ionization of Imazalil.

Part 6: References

-

European Reference Laboratories (EURL). (2023). EURL-SRM - Analytical Observations Report: Analysis of Acidic Pesticides and Basic Pesticides in Acidic Crops. Retrieved from [Link]

-

European Committee for Standardization. (2008). EN 15662:2008 - Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE (QuEChERS-method).

-

Food and Agriculture Organization (FAO). (2018). Imazalil: Pesticide Residues in Food 2018 Evaluations Part I - Residues. Retrieved from [Link]

-

Restek Corporation. (2011).[1] QuEChERS Methodology for Pesticide Analysis in Citrus Fruits. Retrieved from [Link]

Sources

Application Note: Robust Cleanup of Imazalil from Agricultural Matrices using Dual-Mechanism Solid-Phase Extraction (SPE)

Introduction

Imazalil is a broad-spectrum, systemic imidazole fungicide widely used in agriculture for the post-harvest treatment of fruits (especially citrus) and vegetables, and as a seed dressing to control a range of fungal pathogens.[1][2] Its persistence and potential for human exposure necessitate sensitive and reliable analytical methods for monitoring its residue levels in food products to ensure compliance with regulatory Maximum Residue Limits (MRLs).

Sample preparation is a critical step in the analytical workflow, as complex matrices like fruits and vegetables contain numerous interfering compounds (pigments, sugars, organic acids, lipids) that can compromise chromatographic analysis, leading to inaccurate quantification and reduced instrument uptime. Solid-Phase Extraction (SPE) is a powerful and selective technique for sample cleanup, isolating target analytes from complex sample extracts.

This application note presents a detailed protocol for the efficient cleanup of Imazalil residues from various agricultural products using a dual-mechanism SPE strategy. The method leverages both reversed-phase (C18) and weak cation-exchange (Propylsulfonic acid, PRS) sorbents to achieve superior removal of matrix interferences, ensuring high recovery of Imazalil and generating clean extracts suitable for downstream analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Principle of the Method: A Dual-Mechanism Approach

The success of this protocol hinges on the strategic exploitation of Imazalil's physicochemical properties.[3][4] Imazalil possesses both a nonpolar dichlorophenyl ring system and a basic imidazole moiety, which can be protonated under acidic conditions.[4][5] This dual nature allows for a highly selective cleanup strategy.

-

Initial Reversed-Phase Separation (C18): The initial sample extract in an organic solvent is passed through an octadecylsilane (C18) SPE cartridge. In this step, highly nonpolar, hydrophobic matrix components are retained by the C18 sorbent. Imazalil, while having nonpolar character, is not strongly retained by C18 under these conditions and flows through.[6][7]

-

Targeted Ion-Exchange Capture (PRS): The effluent from the C18 cartridge is then passed directly onto a weak cation-exchange cartridge (PRS). The mobile phase is maintained at an acidic pH (e.g., pH 2.5), which ensures the imidazole nitrogen of Imazalil is protonated, giving it a positive charge.[6] This allows for strong retention on the negatively charged propylsulfonic acid sorbent. Polar, non-basic interferences that were not retained by the C18 cartridge are not retained by the PRS cartridge and are washed away.

-

Selective Elution: After washing the PRS cartridge to remove any remaining neutral or acidic interferences, the retained Imazalil is selectively eluted using a mobile phase that disrupts the ionic interaction, preparing it for final analysis.

This tandem C18/PRS approach provides a more rigorous cleanup than either mechanism could achieve alone, resulting in a cleaner final extract and more reliable analytical results.[6][7]

Materials and Reagents

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Acetic Ether (Ethyl Acetate, HPLC Grade), Deionized Water.

-

Reagents: Imazalil analytical standard (≥98% purity), Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid (H₃PO₄), Anhydrous Sodium Sulfate (Na₂SO₄).

-

SPE Cartridges: Bond Elut C18, 500 mg, 3 mL (or equivalent); Bond Elut PRS, 500 mg, 3 mL (or equivalent).

-

Apparatus: SPE vacuum manifold, rotary evaporator, centrifuge, analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Instrumentation

-

HPLC System: An HPLC system equipped with a UV detector, such as a Shimadzu LC-10AD or equivalent.[6]

-

Analytical Column: Inertsil ODS-3 (4.6 x 150 mm, 5 µm) or equivalent C18 column.[6]

-

Mobile Phase: Acetonitrile / 10 mM KH₂PO₄ (adjusted to pH 2.5 with H₃PO₄) (35:65, v/v).[6][7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.[6]

-

Injection Volume: 20 µL.

Detailed Step-by-Step Protocol

PART A: Sample Preparation & Extraction

-

Homogenization: Weigh 20 g of a representative, homogenized sample (e.g., fruit or vegetable) into a blender jar.

-

Buffering: Add 1.5 g of KH₂PO₄ to the sample.

-

Extraction: Add 100 mL of acetic ether (ethyl acetate) and blend at high speed for 3 minutes.

-

Drying & Concentration: Filter the extract through anhydrous sodium sulfate to remove residual water. Collect the filtrate and concentrate it to near dryness using a rotary evaporator at 40°C.

-

Reconstitution: Dissolve the residue in 10 mL of acetic ether. This is the final extract for SPE cleanup.

PART B: Solid-Phase Extraction (SPE) Cleanup

-

Cartridge Setup: Stack a C18 cartridge directly on top of a PRS cartridge and place them on the SPE manifold.

-

Conditioning:

-

Wash the tandem cartridges with 10 mL of methanol.

-

Equilibrate the tandem cartridges with 10 mL of acetic ether. Do not allow the cartridges to go dry.

-

-

Sample Loading: Load the 10 mL of reconstituted sample extract (from Step A5) onto the tandem cartridges. Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/min. Collect the eluate if a breakthrough study is desired, but it can typically be discarded.

-

Washing (Interference Elution):

-

Disconnect and discard the top C18 cartridge, which now contains strongly hydrophobic interferences.[6]

-

Wash the remaining PRS cartridge sequentially with 10 mL of methanol followed by 10 mL of distilled water to remove polar interferences.

-

-

Analyte Elution:

-

Elute the retained Imazalil from the PRS cartridge with 10 mL of the HPLC mobile phase (Acetonitrile/10 mM KH₂PO₄, pH 2.5, 35:65).

-

Collect the eluate in a clean tube or volumetric flask and adjust the final volume to exactly 10 mL with the mobile phase.[6]

-

-

Final Preparation: Filter the final eluate through a 0.45 µm syringe filter into an HPLC vial for analysis.

Workflow Visualization

A visual representation of the entire analytical process ensures clarity and reproducibility.

Expected Performance and Results

This method is demonstrated to be simple, rapid, and reproducible for the analysis of Imazalil in various agricultural products.[6][7] The dual-mechanism cleanup effectively removes matrix interferences, leading to a clean chromatogram with a well-defined peak for Imazalil, typically eluting at a retention time of approximately 5.2 minutes under the specified conditions.[6]

Table 1: Method Performance Data in Various Agricultural Matrices [6][8]

| Matrix | Spiking Level (ppm) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Rape | 0.25 - 0.75 | 88.7 - 97.9 | < 6 |

| Cabbage | 0.25 - 0.75 | 72.5 - 87.4 | < 6 |

| Honeydew Melon | 0.5 - 1.5 | 81.4 - 90.5 | < 6 |

| Mango | 0.5 - 1.5 | 75.0 - 85.3 | < 6 |

| Corn | 0.05 - 0.15 | 86.8 - 99.0 | < 6 |

The method's limit of detection (LOD) is reported as 0.01 ppm.[6]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Analyte Recovery | Cartridge dried out during conditioning or loading. | Ensure sorbent beds remain wet throughout the conditioning and loading steps. |

| Incomplete elution of Imazalil from PRS cartridge. | Ensure the elution solvent (mobile phase) is at the correct pH (2.5) to disrupt the ionic bond. Increase elution volume if necessary. | |

| Incorrect sample extract pH. | The extraction is robust, but ensure the final eluting solvent for injection is acidic to maintain Imazalil's protonated state for good peak shape. | |

| High Background/Interference Peaks | Insufficient washing of the PRS cartridge. | Ensure wash steps (methanol and water) are performed completely to remove residual interferences. |

| Breakthrough from C18 cartridge. | The C18 cartridge has a finite capacity. If the matrix is exceptionally "dirty" or oily, consider using a larger mass C18 cartridge or a pre-filtration step. | |

| Poor Peak Shape | Mismatch between final eluate solvent and mobile phase. | The protocol uses the mobile phase as the elution solvent, which is ideal. If modifications are made, ensure the final sample solvent is compatible with the mobile phase. |

| Column degradation. | Use a guard column to protect the analytical column. Replace the column if performance degrades. |

References

-

Su, H. C., & Lin, A. (2003). High Performance Liquid Chromatographic Determination of Imazalil Residue in Agricultural Products. Journal of Food and Drug Analysis, 11(4). [Link]

-

FAO/WHO. (1977). Imazalil (Pesticide residues in food: 1977 evaluations). Inchem.org. [Link]

-

EXTOXNET. (1996). Imazalil. Extension Toxicology Network. [Link]

-

Norman, S. M., & Fouse, D. C. (1978). High pressure liquid chromatographic determination of imazalil residues in citrus fruit. Journal of the Association of Official Analytical Chemists, 61(6), 1469-1474. [Link]

-

National Center for Biotechnology Information. (n.d.). Imazalil. PubChem Compound Database. Retrieved February 10, 2026, from [Link]

-

Matsumoto, H. (2001). Simultaneous determination of imazalil and its major metabolite in citrus fruit by solid-phase extraction and capillary gas chromatography with electron capture detection. Journal of AOAC International, 84(2), 546-550. [Link]

-

Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

-

Food and Agriculture Organization of the United Nations. (2001). FAO Specifications and Evaluations for Plant Protection Products: Imazalil. [Link]

-

Anastassiades, M. (2006). The QuEChERS Method. Community Reference Laboratory for Single Residue Methods. [Link]

Sources

- 1. EXTOXNET PIP - IMAZALIL [extoxnet.orst.edu]

- 2. fao.org [fao.org]

- 3. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 4. Imazalil | C14H14Cl2N2O | CID 37175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. lawdata.com.tw [lawdata.com.tw]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Imazalil-d5 Sulfate for studying Imazalil degradation

Application Note & Protocol

Topic: High-Fidelity Quantification of Imazalil Degradation Using Imazalil-d5 Sulfate as a Stable Isotope-Labeled Internal Standard

Audience: Environmental chemists, regulatory scientists, and analytical researchers in the agrochemical and food safety sectors.

Introduction: The Analytical Challenge in Imazalil Monitoring

Imazalil is a systemic imidazole fungicide widely employed in agriculture, particularly for post-harvest treatment of citrus fruits and seed dressing, to protect against a range of fungal pathogens.[1][2][3] Its persistence and potential degradation in various environmental matrices (soil, water) and agricultural products necessitate robust and accurate monitoring to ensure compliance with regulatory Maximum Residue Limits (MRLs) and to conduct environmental fate studies.[4][5]

The quantitative analysis of Imazalil, however, is fraught with challenges. Complex sample matrices, such as soil extracts or fruit homogenates, can introduce significant variability during sample preparation and analysis. These matrix effects, including ion suppression or enhancement in mass spectrometry, can lead to under- or overestimation of the true analyte concentration, compromising data integrity.[6]

This application note details a robust analytical workflow for the accurate quantification of Imazalil degradation. The cornerstone of this methodology is the use of a stable isotope-labeled (SIL) internal standard, Imazalil-d5 Sulfate . By incorporating this standard, the method intrinsically corrects for analytical variability, ensuring the highest level of accuracy and precision.

The Principle of Isotopic Dilution and the Role of Imazalil-d5 Sulfate

The "gold standard" in quantitative mass spectrometry is the use of a SIL internal standard.[6][7] Imazalil-d5 is chemically identical to Imazalil, with the exception that five hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.

Key Advantages of Using Imazalil-d5 Sulfate:

-

Near-Identical Physicochemical Behavior: Imazalil-d5 co-elutes with the native Imazalil during liquid chromatography and exhibits the same extraction recovery and ionization efficiency.[8][9] This ensures that any loss of analyte during sample preparation or any matrix-induced signal fluctuation is mirrored by the internal standard.

-

Correction for Variability: By calculating the ratio of the native analyte signal to the SIL internal standard signal, variations from sample extraction, injection volume, and matrix effects are effectively normalized.[10] This leads to highly accurate and reproducible results.

-

Mass-Based Differentiation: Despite their chemical similarity, the deuterated standard is easily distinguished from the native analyte by its higher mass in the mass spectrometer, allowing for simultaneous detection without interference.

The sulfate salt form of Imazalil-d5 provides excellent solubility in polar solvents like methanol or water, facilitating the preparation of accurate stock solutions.

Caption: The QuEChERS sample preparation workflow.

Protocol 3: LC-MS/MS Instrumentation and Analysis

Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for trace-level quantification of pesticides in complex matrices. [4][11][12]Operating in Multiple Reaction Monitoring (MRM) mode ensures that only specific precursor-to-product ion transitions for Imazalil and its deuterated standard are monitored, minimizing background noise.

| Parameter | Typical Condition | Rationale |

| LC System | UPLC/HPLC System | High-resolution separation |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Good retention for moderately polar compounds |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Aqueous phase for gradient elution |

| Mobile Phase B | 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol | Organic phase for gradient elution |

| Gradient | Start at 10% B, ramp to 95% B, hold, re-equilibrate | Separates analyte from matrix interferences |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column |

| Injection Volume | 5 µL | Balances sensitivity and column loading |

| MS/MS System | Triple Quadrupole Mass Spectrometer | Required for MRM scans |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Imazalil ionizes well in positive mode |

| MRM Transitions | See Table Below | For specific and sensitive detection |

Table: Example MRM Transitions (Note: These values must be optimized on the specific instrument used)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Imazalil | 297.1 | 159.0 | 25 | Quantifier |

| Imazalil | 297.1 | 201.0 | 20 | Qualifier |

| Imazalil-d5 | 302.1 | 164.0 | 25 | Internal Standard |

Data Analysis and Method Validation

Quantification

-

Calibration Curve: Plot the peak area ratio (Imazalil Area / Imazalil-d5 Area) against the concentration of Imazalil in the calibration standards.

-

Regression: Apply a linear regression (typically with 1/x weighting) to the data points. The coefficient of determination (r²) should be >0.99 for a valid curve.

-

Sample Calculation: Determine the peak area ratio for the unknown samples and use the regression equation to calculate the concentration of Imazalil. The final concentration in the original sample is calculated by accounting for the initial sample weight and dilution factors.

Trustworthiness: A Self-Validating System

To ensure the protocol is trustworthy, a validation must be performed according to established guidelines (e.g., SANTE/11312/2021).

Table: Method Validation Parameters

| Parameter | Acceptance Criteria | Procedure |

| Linearity | r² > 0.99 | Analyze calibration standards over the expected concentration range. |

| Accuracy (Recovery) | 70-120% | Analyze spiked blank matrix samples at low, medium, and high concentrations (n=5 for each). |

| Precision (RSD) | ≤ 20% | Calculate the Relative Standard Deviation (RSD) for the recovery samples (repeatability). |

| LOD/LOQ | S/N ≥ 3 for LOD, ≥ 10 for LOQ | Determine the lowest concentration that meets the signal-to-noise criteria. |

| Matrix Effect | 80-120% | Compare the slope of a matrix-matched calibration curve to a solvent-based curve. |

The consistent use of Imazalil-d5 inherently improves these validation metrics by correcting for run-to-run variability and matrix-induced signal suppression, which is the ultimate proof of its value. [8]

Conclusion

The methodology presented provides a robust, accurate, and reproducible framework for studying the degradation of Imazalil. The integration of Imazalil-d5 Sulfate as an internal standard is not merely a suggestion but a critical component for achieving high-quality, defensible data. By mitigating the unpredictable effects of complex matrices and procedural variations, this isotopic dilution approach ensures that the measured analyte concentrations truly reflect the environmental fate of Imazalil. This protocol is directly applicable to environmental monitoring, food safety testing, and regulatory submission studies.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.

- Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). (2022, August 5). United States Environmental Protection Agency.

- Pesticide Residue Analysis | LC-MS/MS Testing. (n.d.). STEMart.

- Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. (n.d.). Benchchem.

- Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. (2020, October 2). Agilent Technologies.

- Liquid Chromatography-Mass Spectrometry in the Analysis of Pesticide Residues in Food. (n.d.). Google Books.

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.

- Imazalil (Pesticide residues in food: 1977 evaluations). (n.d.). Inchem.org.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

- High Performance Liquid Chromatographic Determination of Imazalil Residue in Agricultural Products. (n.d.). Journal of Food and Drug Analysis.

- Pesticide Residues Screening in Food Samples Using High Resolution and Accurate Mass LC–MS–MS. (n.d.). LCGC International.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- LC–MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. (2015, August 30). Journal of Analytical Toxicology.

- Imazalil Degradation upon Applying Ozone—Transformation Products, Kinetics, and Toxicity of Treated Aqueous Solutions. (n.d.). Taylor & Francis Online.

- Imazalil (110). (n.d.). Food and Agriculture Organization of the United Nations.

- High performance liquid chromatographic determination of imazalil residue in agricultural products. (2025, August 10). ResearchGate.

- Tentative degradation pathway of imazalil. (n.d.). ResearchGate.

- Guidance for Evaluating and Calculating Degradation Kinetics in Environmental Media. (2025, August 8). United States Environmental Protection Agency.

- Follow-up of the fate of imazalil from post-harvest lemon surface treatment to a baking experiment. (n.d.). PubMed.

- Degradation pathway of Imazalil. (n.d.). ResearchGate.

- Pesticide Assessment Guidelines. (n.d.). United States Environmental Protection Agency.

- Test Guidelines for Pesticides and Toxic Substances. (2025, December 22). United States Environmental Protection Agency.

- Mechanisms Of Pesticide Degradation. (n.d.). United States Environmental Protection Agency.

- Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data. (n.d.). Regulations.gov.

- Imazalil residue loading and green mould control in citrus packhouses. (n.d.). USDA ARS.

- The effect of temperature, exposure time and pH on imazalil residue loading and green mould control on citrus through dip application. (n.d.). ResearchGate.

Sources

- 1. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 2. fao.org [fao.org]

- 3. ars.usda.gov [ars.usda.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. resolvemass.ca [resolvemass.ca]

- 11. cdpr.ca.gov [cdpr.ca.gov]

- 12. Pesticide Residue Analysis | LC-MS/MS Testing - STEMart [ste-mart.com]

Troubleshooting & Optimization

Overcoming ion suppression in Imazalil LC-MS analysis

Topic: Overcoming Ion Suppression in Imazalil Analysis (Citrus & Complex Matrices)

Executive Summary: The "Invisible Killer" in Citrus Analysis